REACTION_CXSMILES
|
[NH:1]1[CH2:9][CH2:8][CH:4]([C:5]([NH2:7])=O)[CH2:3][CH2:2]1.N1[CH:15]=[CH:14][CH:13]=CC=1.FC(F)(F)[C:18]([O:20]C(=O)C(F)(F)F)=[O:19].[C:29](=O)([O-])O.[Na+]>C(Cl)Cl>[C:14]([O:20][C:18]([N:1]1[CH2:9][CH2:8][CH:4]([C:5]#[N:7])[CH2:3][CH2:2]1)=[O:19])([CH3:13])([CH3:15])[CH3:29] |f:3.4|
|
Name
|
|
Quantity
|
2.1 g
|
Type
|
reactant
|
Smiles
|
N1CCC(C(=O)N)CC1
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
4 mL
|
Type
|
reactant
|
Smiles
|
N1=CC=CC=C1
|
Name
|
|
Quantity
|
5.6 mL
|
Type
|
reactant
|
Smiles
|
FC(C(=O)OC(C(F)(F)F)=O)(F)F
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(O)([O-])=O.[Na+]
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred for 8 hr
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
EXTRACTION
|
Details
|
the mixture was extracted with methylene chloride
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Type
|
DISSOLUTION
|
Details
|
The obtained residue was dissolved in diethyl ether (34 ml)
|
Type
|
TEMPERATURE
|
Details
|
cooled to 0° C
|
Type
|
ADDITION
|
Details
|
A 2N aqueous sodium hydroxide solution (34 ml) was added di-tert-Butyl bicarbonate (7.2 g)
|
Type
|
DISSOLUTION
|
Details
|
dissolved in diethyl ether (10 ml)
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
STIRRING
|
Details
|
the mixture was stirred at room temperature for 12 hr
|
Duration
|
12 h
|
Type
|
CUSTOM
|
Details
|
After completion of the reaction
|
Type
|
CUSTOM
|
Details
|
the reaction mixture was partitioned
|
Type
|
ADDITION
|
Details
|
by adding water
|
Type
|
WASH
|
Details
|
The organic layer was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
The solvent was evaporated under reduced pressure
|
Reaction Time |
8 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)(C)OC(=O)N1CCC(CC1)C#N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.1 g | |
YIELD: PERCENTYIELD | 88% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |